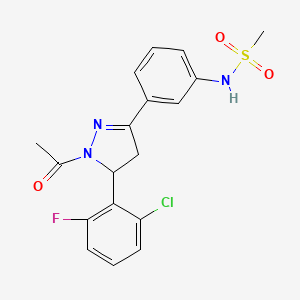
N-(3-(1-acetil-5-(2-cloro-6-fluorofenil)-4,5-dihidro-1H-pirazol-3-il)fenil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Moléculas Antidepresivas
La depresión es un problema de salud global significativo que afecta a millones de personas en todo el mundo. La síntesis de moléculas antidepresivas es un área crucial de la química medicinal. Los procedimientos catalizados por metales juegan un papel fundamental en la creación de motivos estructurales clave que se encuentran en los fármacos antidepresivos. Los metales de transición como el hierro, el níquel y el rutenio sirven como catalizadores para la síntesis de antidepresivos tricíclicos (ATC), inhibidores selectivos de la recaptación de serotonina (ISRS) y otros compuestos relacionados .
Derivados de Triazol
La parte de pirazol en este compuesto comparte similitudes con los triazoles, que son esenciales en la química medicinal. Los triazoles exhiben diversas actividades biológicas, incluidos efectos antifúngicos, antivirales y anticancerígenos . Los investigadores podrían explorar los derivados de triazol del compuesto para aplicaciones similares.
Actividad Biológica
N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorophenol with various reagents to form the pyrazole structure, followed by sulfonamide formation. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.
Biological Activity
The biological activity of N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been assessed through various in vitro and in vivo studies. Key findings include:
Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed .
Anti-inflammatory Effects :
The compound has shown promising anti-inflammatory activity. In a model of acute liver injury, it demonstrated protective effects at doses as low as 40 mg/kg, indicating its potential for treating inflammatory conditions .
Enzyme Inhibition :
Inhibitory activity against enzymes such as acetylcholinesterase and urease has been reported. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
Case Studies
- Acute Liver Injury Model :
- Antimicrobial Screening :
Research Findings
A comprehensive review of literature reveals several important aspects of the biological activity of this compound:
| Activity Type | Effectiveness | IC50/EC50 Values |
|---|---|---|
| Antimicrobial | Moderate to strong against bacteria | Varies by strain |
| Anti-inflammatory | Significant protective effects | 40 mg/kg in acute liver model |
| Enzyme Inhibition | Strong inhibition of acetylcholinesterase and urease | Specific values not disclosed |
Propiedades
IUPAC Name |
N-[3-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-11(24)23-17(18-14(19)7-4-8-15(18)20)10-16(21-23)12-5-3-6-13(9-12)22-27(2,25)26/h3-9,17,22H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEGLOPMIMHSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














